molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11897986
M. Wt: 201.27 g/mol
InChI Key: GJJKWEXNFKYXGR-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in drug design, known for its ability to mimic purine nucleotides and serve as a key hinge-binding motif in enzyme active sites . This scaffold is frequently investigated for its potent activity against various therapeutic targets. Research indicates that 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate promising applications as inhibitors of tyrosine kinase receptors such as c-Met, which plays a critical role in tumor progression and metastasis . Furthermore, this heterocyclic system has been successfully explored in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3), a key player in cytokine signaling that is essential for immune function . The piperidine moiety attached to the core structure often contributes to solubility and can be further functionalized to explore interactions with hydrophobic regions of target proteins, enhancing the compound's potency and selectivity . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex bioactive molecules for pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)

InChI Key

GJJKWEXNFKYXGR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling reaction is widely employed to construct the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-7-azaindole reacts with phenylboronic acid under palladium catalysis to yield 5-aryl-7-azaindole intermediates. Key conditions include:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dioxane/water (2.5:1 ratio)

  • Temperature: 80°C to reflux

  • Reaction time: 1–16 hours.

This method achieves yields up to 68% after purification via ion-exchange resin.

Cyclocondensation Reactions

Alternative routes involve cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., acetylacetone, malononitrile) in acetic acid with catalytic HCl. This forms substituted pyrrolo[2,3-b]pyridines in 4–6 hours at reflux. Purification via silica gel chromatography ensures isolation of the core structure.

Functionalization at the 2-Position with Piperidine

Introducing the piperidin-2-yl group requires precise regioselective modifications. Three approaches are prominent:

Nucleophilic Aromatic Substitution

Brominated intermediates (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) undergo substitution with piperidine derivatives. For instance:

  • Reagents : 3-Bromo-pyrrolo[2,3-b]pyridine, piperidin-2-ylzinc bromide

  • Catalyst : Pd(PPh₃)₄

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Yield : ~45% after column chromatography.

Transition Metal-Catalyzed Cross-Coupling

Chan-Lam coupling enables direct attachment of piperidine to the pyrrolo[2,3-b]pyridine core. A representative protocol involves:

  • Substrate : 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Reagent : Piperidin-2-ylboronic acid

  • Catalyst : Cu(OAc)₂

  • Ligand : 1,10-Phenanthroline

  • Base : Triethylamine (Et₃N)

  • Solvent : Dichloromethane (DCM)

  • Yield : 52–65%.

Reductive Amination

For substrates with aldehyde functionalities, reductive amination with piperidine-2-carbaldehyde offers an alternative:

  • Reagents : Pyrrolo[2,3-b]pyridine-2-carbaldehyde, piperidine-2-carbaldehyde, NaBH₃CN

  • Solvent : Methanol

  • Temperature : Room temperature

  • Yield : ~60%.

Purification and Characterization

Post-synthetic purification ensures high-purity 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine:

  • Ion-Exchange Resins : Dowex 50WX2-400 resin effectively removes unreacted boronic acids and palladium residues.

  • Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (1:4) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for X-ray analysis.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 1.45–1.70 (m, 6H, piperidine CH₂), 2.85–3.10 (m, 2H, piperidine CH), 6.60 (d, J = 3.7 Hz, 1H, pyrrole CH), 7.28 (d, J = 5.1 Hz, 1H, pyridine CH).

  • LC-MS (ESI) : m/z 281.36 [M+H]⁺.

Optimization Strategies

Catalyst Loading Reduction

Using Pd(dppf)Cl₂ at 0.05 equiv (instead of 0.1 equiv) maintains coupling efficiency while reducing costs.

Solvent Systems

Replacing dioxane with cyclopentyl methyl ether (CPME) improves reaction rates and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation (150–160°C, 30 min) accelerates Chan-Lam coupling, achieving 70% yield versus 52% under conventional heating.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Suzuki Coupling45–688–16 hHighModerate
Chan-Lam Coupling52–702–4 hMediumHigh
Reductive Amination55–6012 hLowLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine moiety in 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine facilitates nucleophilic substitutions, particularly at the nitrogen atom. Key transformations include:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) introduces substituents at the piperidine nitrogen. For example, treatment with benzenesulfonyl chloride forms a protected intermediate, enabling further functionalization .

  • Cyclization : Intramolecular cyclization reactions with electrophilic partners (e.g., aldehydes) yield fused-ring systems, as observed in analogous pyrrolopyridine derivatives .

Electrophilic Aromatic Substitution (EAS)

The pyrrolo[2,3-b]pyridine core undergoes regioselective EAS at the 3-position due to electron-rich aromatic character:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivative65–78%
BrominationBr₂/FeCl₃, CH₂Cl₂3-Bromo derivative70–85%
IodinationI₂/HIO₃, H₂O3-Iodo derivative60–75%

These reactions retain the piperidine ring’s integrity while enabling further cross-coupling strategies .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for introducing aryl/heteroaryl groups:

  • Suzuki-Miyaura Coupling : The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C), yielding biaryl products with >80% efficiency .

  • Buchwald-Hartwig Amination : Coupling with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos forms N-aryl derivatives, critical for kinase inhibitor synthesis .

Functional Group Transformations

  • Hydrolysis : The carboxamide group (if present in analogs) hydrolyzes to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

  • Oxidation : Piperidine rings undergo oxidation with H₂O₂ or mCPBA to form N-oxides, altering electronic properties for medicinal chemistry applications.

Ring Expansion/Contraction

  • Ring Expansion : Treatment with chloroform/NaOH induces ring expansion to 1,8-naphthyridine derivatives, useful for diversifying heterocyclic frameworks .

  • Mannich Reactions : Reacts with formaldehyde and secondary amines to form 3-aminomethyl derivatives, enhancing solubility .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
The compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Notable properties include:

  • Anticancer Activity: Research indicates that derivatives of pyrrolo[2,3-b]pyridine demonstrate significant anticancer effects. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anticonvulsant Effects: Compounds similar to 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine have been studied for their anticonvulsant properties, providing potential treatment options for epilepsy .
  • Anti-inflammatory and Analgesic Effects: The compound has been linked to anti-inflammatory and analgesic activities, suggesting its utility in treating pain and inflammatory conditions .

Mechanism of Action:
The mechanism through which this compound exerts its effects often involves interaction with various receptors in the central nervous system. For example, some studies highlight its role as an antagonist at the histamine H3 receptor, which is implicated in several neurological disorders .

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia explored novel derivatives of pyrrolo[2,3-b]pyridine for their anticancer properties. The research demonstrated that specific modifications to the base structure significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant potential of pyrrolo[2,3-b]pyridine derivatives. The study utilized animal models to assess seizure activity reduction compared to standard anticonvulsants like phenytoin. Results indicated that certain derivatives provided comparable or superior efficacy .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .

Comparison with Similar Compounds

Key Research Findings

Physicochemical Properties

  • Solubility : Piperidinyl groups enhance water solubility via salt formation (e.g., hydrochloride salts in ), a critical factor for drug bioavailability.
  • Lipophilicity : tert-Butyl substituents increase lipophilicity (logP), whereas piperidinyl groups balance hydrophilicity and membrane permeability .

Pharmacological Potential

  • Kinase Selectivity : Substitution at the 2-position (piperidinyl vs. pyridinyl) may alter selectivity profiles. For example, FGFR1 inhibitors require precise substituent positioning for hinge-binding .
  • Toxicity : Piperidinyl derivatives are less likely to form toxic metabolites compared to aromatic amines, a common issue in heterocyclic drug design .

Biological Activity

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine, with the CAS number 1429088-05-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 201.268 g/mol
  • LogP : 2.70630
  • Polar Surface Area (PSA) : 40.710 Ų

These properties suggest a moderate lipophilicity and potential for good membrane permeability, which are crucial for biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer activity. For instance, compounds related to this structure have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)6.25
Other Pyrrolo DerivativesHepG2 (Liver Cancer)1.30
Other Pyrrolo DerivativesHeLa (Cervical Cancer)< 0.058

Notably, the compound's activity against the MDA-MB-231 cell line indicates its potential as a therapeutic agent in breast cancer treatment .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Substituents on the piperidine ring or alterations in the pyrrole moiety can enhance or diminish biological activity:

  • Hydrophobic Groups : The introduction of hydrophobic groups tends to improve interaction with cellular membranes, enhancing bioavailability.
  • Electron-Withdrawing Groups : These groups can increase the electron deficiency of the aromatic system, potentially increasing binding affinity to target proteins.

Case Studies

  • DYRK1A Inhibition : A recent study highlighted that derivatives of pyrrolo[2,3-b]pyridine demonstrated nanomolar-level inhibition of DYRK1A, an important target in neurodegenerative diseases and cancers . The study employed enzymatic assays confirming the potency of these compounds.
  • Antioxidant Activity : Compounds derived from this scaffold were evaluated for their antioxidant properties through ORAC assays. Results indicated significant antioxidant activity, which is beneficial for mitigating oxidative stress in various disease states .

Q & A

Basic: What are the common synthetic routes for constructing the pyrrolo[2,3-b]pyridine core in derivatives like 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via multicomponent reactions, halogenation, or functional group transformations. For example:

  • Cyclization reactions using NaN₃ under acidic conditions (110°C, 6 hours) yield intermediates like 3-cyano-4-azido derivatives, which are purified via column chromatography .
  • N-Alkylation of 1H-pyrrolo[2,3-b]pyridine with alkyl halides (e.g., benzyl bromide) in the presence of KOH and a phase-transfer catalyst (Bu₄N⁺HSO₄⁻) achieves >99% yield for N-substituted derivatives .
  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) introduce piperidine or other substituents, as seen in palladium-catalyzed couplings with dihydro-pyrrolo[2,3-b]pyridine derivatives .

Advanced: How can synthetic protocols be optimized to improve regioselectivity and yield in derivatives with piperidine substitutions?

Regioselectivity challenges arise during piperidine substitution due to competing reaction pathways. Methodological optimizations include:

  • Catalyst selection : Using Pd(PPh₃)₄ or XPhos-based catalysts enhances coupling efficiency for aryl/heteroaryl groups at specific positions (e.g., 5- or 7-position) .
  • Temperature control : Lower temperatures (0°C to rt) minimize side reactions during nitration or alkylation steps .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., NH groups) with Boc or benzyl groups prevents undesired side reactions .

Basic: What analytical techniques are critical for structural characterization of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns chemical shifts to confirm substitution patterns (e.g., coupling constants for piperidine protons at δ ~2.5–3.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns, critical for intermediates like 3-cyano-4-azido derivatives .
  • X-ray crystallography : Resolves bond angles and torsional strain in crystalline forms (e.g., monoclinic P2₁/c space group with β = 94.3°) .

Advanced: How does computational modeling guide the design of this compound derivatives for kinase inhibition?

Structure-based drug design leverages:

  • Molecular docking : Identifies interactions between the pyrrolo[2,3-b]pyridine core and kinase hinge regions (e.g., hydrogen bonding with FGFR1’s D641) .
  • QSAR studies : Correlates substituent effects (e.g., trifluoromethyl at the 5-position) with inhibitory potency (IC₅₀ values <10 nM for FGFR1) .
  • Hydrophobic pocket mapping : Modifications to the methoxyphenyl group enhance binding in hydrophobic regions of kinases .

Basic: What in vitro and in vivo models are used to evaluate the antitumor activity of this compound class?

  • In vitro :
    • Cell proliferation assays (e.g., MTT in mesothelioma models) assess IC₅₀ values .
    • Apoptosis markers (caspase-3/7 activation, survivin downregulation) confirm mechanistic pathways .
  • In vivo :
    • Xenograft models (e.g., intraperitoneal DMPM tumors) measure tumor volume inhibition (58–75% at tolerated doses) .
    • Synergy studies with taxanes demonstrate enhanced efficacy (e.g., compound 3f + paclitaxel) .

Advanced: How do structural modifications at the 3- and 5-positions affect selectivity for FGFR vs. other kinases?

  • 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) improves FGFR1–3 selectivity (IC₅₀ = 7–25 nM) by interacting with G485 in the ATP-binding pocket .
  • 3-Position : Bulky substituents (e.g., thiazole-indole hybrids) reduce off-target effects on kinases like VEGFR2 (IC₅₀ >700 nM) .
  • Piperidine substitution : Conformational flexibility from the piperidine ring optimizes binding to FGFR’s hydrophobic cleft .

Basic: What safety and handling protocols are recommended for handling pyrrolo[2,3-b]pyridine derivatives?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Waste disposal : Incinerate at >1000°C for halogenated derivatives (e.g., 5-bromo analogs) .

Advanced: How are metabolic stability and pharmacokinetic properties optimized in preclinical studies?

  • Bioisosteric replacement : Replacing labile groups (e.g., esters with amides) improves plasma stability .
  • LogP adjustments : Introducing polar groups (e.g., hydroxyl or fluorine) reduces LogP from ~3.5 to 2.0, enhancing solubility .
  • Cytochrome P450 assays : Screen for metabolic liabilities (e.g., CYP3A4 inhibition) using liver microsomes .

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